2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate
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Overview
Description
Scientific Research Applications
Tos-PEG2-NH-Boc is widely used in scientific research, particularly in the synthesis of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Used in the development of new chemical entities and drug discovery
Safety and Hazards
Future Directions
The product has been discontinued , indicating that it may not be widely used in future research or applications.
Relevant Papers Relevant papers for further reading can be found at the provided references . These papers may provide more detailed information about the compound’s synthesis, properties, and applications.
Mechanism of Action
Target of Action
The primary targets of Tos-PEG2-NH-Boc are the E3 ubiquitin ligases and the target proteins . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Tos-PEG2-NH-Boc interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for selectively degrading target proteins . The compound forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the latter .
Biochemical Pathways
The key biochemical pathway involved in the action of Tos-PEG2-NH-Boc is the ubiquitin-proteasome system . This system is a crucial cellular pathway for protein degradation and regulation . By interacting with this pathway, Tos-PEG2-NH-Boc can selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have increased solubility and stability . These properties can enhance the bioavailability of the compound, making it more effective in its action.
Result of Action
The primary result of Tos-PEG2-NH-Boc’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target proteins involved .
Action Environment
The action, efficacy, and stability of Tos-PEG2-NH-Boc can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly impacted by the solvent used . Furthermore, the compound’s stability can be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG2-NH-Boc involves several steps:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form Boc-NH-PEG2.
Tosylation: The protected compound is then tosylated using tosyl chloride in the presence of a base such as triethylamine to yield Tos-PEG2-NH-Boc.
Industrial Production Methods
Industrial production of Tos-PEG2-NH-Boc follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial-grade reagents and solvents to protect the amino group.
Efficient Tosylation: Employing optimized reaction conditions to ensure high yield and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Tos-PEG2-NH-Boc undergoes several types of chemical reactions:
Substitution Reactions: The tosyl group can be substituted by nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to regenerate the free amino group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild heating.
Deprotection: Reagents such as trifluoroacetic acid are used under mild acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Deprotection: The major product is the free amine derivative
Comparison with Similar Compounds
Similar Compounds
Tos-PEG3-NH-Boc: Similar structure with an additional ethylene glycol unit.
Tos-PEG4-NH-Boc: Contains two additional ethylene glycol units.
Uniqueness
Tos-PEG2-NH-Boc is unique due to its optimal length and flexibility, making it suitable for a wide range of PROTAC applications. Its balance between hydrophilicity and hydrophobicity enhances its solubility and stability in various solvents .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S/c1-13-5-7-14(8-6-13)24(19,20)22-12-11-21-10-9-17-15(18)23-16(2,3)4/h5-8H,9-12H2,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGNPGXHRHJTFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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